7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chromen-2-one core structure, which is substituted with a 2-chloro-6-fluorobenzyl group at the 7-position and methyl groups at the 3 and 4 positions. Chromen-2-one derivatives are noted for their diverse biological activities, including potential therapeutic applications in medicinal chemistry and pharmacology.
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves several steps:
The molecular formula of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is C18H16ClF O3. The compound exhibits a complex structure characterized by:
| Property | Value |
|---|---|
| Molecular Weight | 336.78 g/mol |
| IUPAC Name | 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one |
| InChI | InChI=1S/C18H16ClF O3/c1-11(2)12(3)14(21)15(18(20)19)13(11)16(22)17(4)5/h4-8H,1H3 |
| Canonical SMILES | CC1=C(C=CC(=C1C(=O)OCC=C(C=CC=C(C=C)Cl)F))C(=O)OC |
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical transformations:
The mechanism of action for 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific biological targets:
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic chromene core and substituent groups.
Key chemical properties include:
Physical properties such as melting point, boiling point, and solubility data are often determined experimentally but are not specified in the available literature.
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has potential applications in various scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: